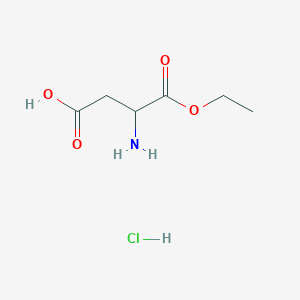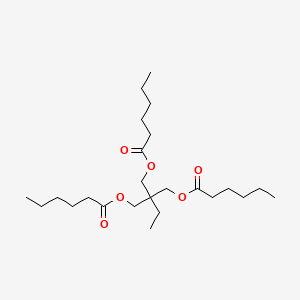
n-Fmoc-l-cysteine methyl ester
Übersicht
Beschreibung
“N-Fmoc-L-cysteine Methyl ester” is a compound with the CAS Number: 233266-69-8 and a molecular weight of 357.43 . It is a white solid at room temperature .
Synthesis Analysis
The synthesis of “n-Fmoc-l-cysteine methyl ester” involves the use of Fmoc-based solid-phase peptide synthesis (SPPS) . This process is not straightforward due to the instability of the thioester moiety to repeated piperidine treatments used for Fmoc deprotection . Most methodologies developed to date rely on a post-SPPS conversion of piperidine-stable precursor into a thioester .Molecular Structure Analysis
The IUPAC name of “n-Fmoc-l-cysteine methyl ester” is methyl (((9H-fluoren-9-yl)methoxy)carbonyl)-L-cysteinate . The InChI code is 1S/C19H19NO4S/c1-23-18(21)17(11-25)20-19(22)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,25H,10-11H2,1H3,(H,20,22)/t17-/m0/s1 .Chemical Reactions Analysis
The chemical reactions involving “n-Fmoc-l-cysteine methyl ester” are typically associated with peptide synthesis . The compound can be used in the synthesis of peptides and proteins containing cysteine residues .Physical And Chemical Properties Analysis
“N-Fmoc-L-cysteine Methyl ester” is a white solid at room temperature . It has a molecular weight of 357.43 .Wissenschaftliche Forschungsanwendungen
- The NBs can be further infused into vesicular shells with pH-responsive properties. These NB-shells can actively tune their surface pore opening and closing based on environmental pH. For instance, they can encapsulate anti-cancer drugs like doxorubicin (Dox) and exhibit enhanced efficacy in glioma cells .
- N-(tert-Butoxycarbonyl)-L-cysteine methyl ester serves as an N-terminal protected reagent in peptide and protein synthesis. It enables the incorporation of cysteine residues, which can later be converted to dehydroalanine .
- Researchers have used Fmoc-Cys-peptide thioester segments for efficient chemical protein synthesis. Consecutive one-pot native chemical ligation reactions (NCL) using Fmoc-Cys segments have been explored, avoiding intermediate purification steps .
- n-Fmoc-l-cysteine methyl ester has been investigated for mild orthogonal ester hydrolysis. Calcium (II) iodide serves as a protective agent for the Fmoc group, allowing for a broad scope of amino esters .
- The Fmoc group, in conjunction with mildly acid-labile tert-butyl side chain protecting groups, has been used in SPPS. Researchers have employed p-alkoxybenzyl ester resin linkage for efficient peptide synthesis .
- The development of pH-switchable on/off anti-cancer drug delivery systems using NB-shells holds significant translational potential. These systems could improve cancer treatment outcomes by precisely targeting tumor cells .
Drug Delivery Systems
Peptide and Protein Synthesis
Chemical Protein Synthesis
Orthogonal Ester Hydrolysis
Peptide Solid-Phase Synthesis (SPPS)
Translational Potential
Wirkmechanismus
Target of Action
The primary target of n-Fmoc-l-cysteine methyl ester is the amino acid cysteine in peptide chains . The compound plays a crucial role in the chemical synthesis of peptides, particularly in solid-phase peptide synthesis (SPPS) .
Mode of Action
n-Fmoc-l-cysteine methyl ester acts as a protecting group for the amino acid cysteine during peptide synthesis . The 9-fluorenylmethoxycarbonyl (Fmoc) group in the compound protects the N-terminal of the cysteine, allowing for the efficient synthesis of peptides . The Fmoc group is base-labile, meaning it can be removed rapidly by a base, such as piperidine .
Biochemical Pathways
The compound is involved in the peptide bond formation pathway, a critical process in peptide synthesis . It aids in the activation of the carboxyl group of an amino acid and the protection of the N-amino group . The Fmoc group’s integration into current synthesis methods is considered a significant landmark in the history of peptide synthesis .
Pharmacokinetics
The compound is stable under the conditions used for Fmoc-based solid-phase peptide synthesis .
Result of Action
The use of n-Fmoc-l-cysteine methyl ester in peptide synthesis results in peptides of significant size and complexity . The compound allows for very rapid and highly efficient synthesis of peptides . After the peptide synthesis, the Fmoc group is removed, leaving the desired peptide product .
Action Environment
The action of n-Fmoc-l-cysteine methyl ester is influenced by the pH and temperature of the environment . The Fmoc group is stable under the basic and neutral conditions typically used in peptide synthesis . It can be rapidly removed by a base, such as piperidine . Therefore, the compound’s action, efficacy, and stability are highly dependent on the specific conditions of the peptide synthesis process .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-sulfanylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-23-18(21)17(11-25)20-19(22)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,25H,10-11H2,1H3,(H,20,22)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRRJSFOJTUXHR-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CS)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Fmoc-l-cysteine methyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




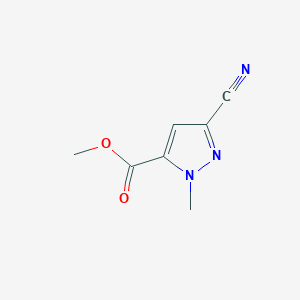
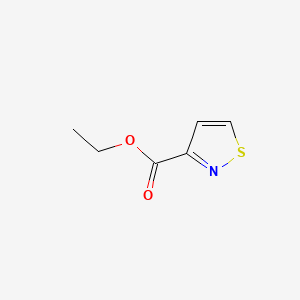
![2',3',5'-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-4'-C-(hydroxymethyl)-Uridine](/img/structure/B3254138.png)
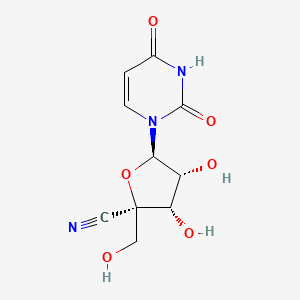

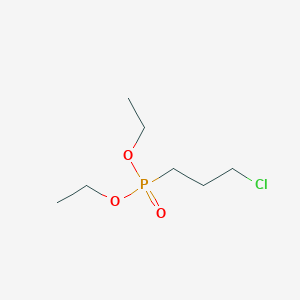


![2,3,4,5-tetrahydro-1H-pyrido[4,3-b]azepine](/img/structure/B3254194.png)

